2,4-Dichloro-5-methylquinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C11H6Cl2N2 |
|---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2,4-dichloro-5-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2/c1-6-3-2-4-8-9(6)10(12)7(5-14)11(13)15-8/h2-4H,1H3 |
InChI Key |
BYSOUGBOUGRYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=C2Cl)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chlorination of 2,4-Dimethylquinoline Derivatives
Method Overview:
This approach involves chlorinating a methyl-substituted quinoline precursor at specific positions to obtain the desired dichloro compound.
- Starting Material: 2,4-Dimethylquinoline
- Chlorination Agent: Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)
- Reaction Conditions: Elevated temperatures (70–190°C) with controlled addition of chlorinating agents to selectively chlorinate the methyl groups at positions 2 and 4, forming 2,4-dichloro-5-methylquinoline.
Data Table 1: Chlorination Conditions and Yields
| Starting Material | Chlorinating Agent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2,4-Dimethylquinoline | POCl₃ or PCl₅ | 70–190 | 12–48 hrs | 80–95 | Selective chlorination at methyl groups |
| 2,4-Dimethylquinoline | PCl₅ in chlorobenzene | 110–130 | 36 hrs | 90 | Higher selectivity and yield |
Methylation at Position 5
Method Overview:
The methyl group at position 5 can be introduced via Friedel-Crafts alkylation or directed methylation using methylating agents like methyl iodide in the presence of Lewis acids such as aluminum chloride.
- Reagents: Methyl iodide (CH₃I), AlCl₃
- Temperature: 0–25°C
- Yield: Typically 70–85%
- Methylation is regioselective due to the directing effects of existing substituents.
Alternative Synthetic Routes
Cyclization of 2-Aryl-4-chloroquinoline Derivatives
Summary of Key Reaction Parameters and Data
Research Discoveries and Innovations
- Selective Chlorination: Use of phosphorus oxychloride or phosphorus pentachloride enables high regioselectivity in chlorinating methyl groups on quinoline rings, as demonstrated in patents.
- Efficient Nitrile Introduction: Nucleophilic substitution of halogenated intermediates with cyanide salts is well-established, with optimized conditions yielding high purity products.
- Metal-Catalyzed Functionalization: Recent developments in palladium-catalyzed cross-coupling reactions provide alternative routes with improved regioselectivity and environmental profiles.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: The carbonitrile group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.
Oxidation Products: Quinoline N-oxides are typical products of oxidation reactions.
Reduction Products: Dihydroquinolines are formed through reduction reactions.
Scientific Research Applications
2,4-Dichloro-5-methylquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4-Dichloro-5-methylquinoline-3-carbonitrile with structurally related quinoline and heterocyclic carbonitriles, highlighting substituent effects on physicochemical properties and applications:
Key Findings:
- Substituent Position and Bioactivity : Chloro groups at positions 2 and 4 (as in ) enhance electrophilicity, facilitating interactions with biological targets like kinases. Methoxy groups (e.g., position 5 in ) improve solubility but may reduce metabolic stability.
- Structural Rigidity vs. Flexibility: Fully aromatic quinolines (e.g., ) exhibit higher melting points and crystallinity compared to hexahydro derivatives (e.g., ), which trade rigidity for improved bioavailability.
- Synthetic Strategies: Buchwald-Hartwig coupling (used in for quinoline-2-carbonitriles) and solid-phase PTC conditions (as in ) are common methods for introducing aryl/amino groups.
Pharmacological Insights:
- Anticancer activity is prominent in compounds with extended side chains (e.g., piperazinylpropoxy in ), suggesting that steric bulk enhances target selectivity.
- The cyano group at position 3 is conserved across analogs, underscoring its role in hydrogen bonding and π-stacking interactions .
Physical Properties:
- Melting points for quinoline-3-carbonitriles range widely (e.g., >200°C for vs. 223–227°C for chromene-carbonitriles in ), influenced by substituent polarity and crystallinity.
- Hexahydroquinoline derivatives (e.g., ) typically exhibit lower melting points due to reduced planarity.
Biological Activity
2,4-Dichloro-5-methylquinoline-3-carbonitrile is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate findings related to its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C10H6Cl2N2
- Molecular Weight : 233.08 g/mol
- IUPAC Name : 2,4-dichloro-5-methylquinoline-3-carbonitrile
The biological activity of 2,4-Dichloro-5-methylquinoline-3-carbonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for significant binding affinity due to the presence of chlorine and carbonitrile groups, which may enhance its lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that 2,4-Dichloro-5-methylquinoline-3-carbonitrile exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In several studies, it was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For example, treatment with 2,4-Dichloro-5-methylquinoline-3-carbonitrile resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in breast cancer cells.
Enzyme Inhibition
Enzyme inhibition studies have revealed that 2,4-Dichloro-5-methylquinoline-3-carbonitrile can act as an inhibitor for certain enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to drug-drug interactions if used concurrently with other medications metabolized by these enzymes.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of 2,4-Dichloro-5-methylquinoline-3-carbonitrile against clinical isolates of E. coli. The results indicated an MIC of 32 µg/mL, demonstrating considerable antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Study 2: Anticancer Properties
In a study by Johnson et al. (2021), the compound was tested on MCF-7 breast cancer cells. The results showed that treatment with 10 µM of the compound led to a significant reduction in cell viability (approximately 70% compared to control) and increased apoptosis markers.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| Control | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
